(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3-methyl-butyramide (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.: 1307134-61-7
VCID: VC8228807
InChI: InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-15-8-10-20(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,18H2,1-2H3,(H,19,21)/t16-/m0/s1
SMILES: CC(C)C(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3-methyl-butyramide

CAS No.: 1307134-61-7

Cat. No.: VC8228807

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3-methyl-butyramide - 1307134-61-7

Specification

CAS No. 1307134-61-7
Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
IUPAC Name (2S)-2-amino-N-(1-benzylpiperidin-4-yl)-3-methylbutanamide
Standard InChI InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-15-8-10-20(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,18H2,1-2H3,(H,19,21)/t16-/m0/s1
Standard InChI Key YXZGUGXPETVYBC-INIZCTEOSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (C₁₉H₂₉N₃O) consists of:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle substituted with a benzyl group at the 1-position.

  • Butyramide side chain: A four-carbon chain with a methyl branch at the 3-position and an amino group at the 2-position, connected to the piperidine via an amide bond.

  • Stereochemistry: The (S)-configuration at the chiral center (C2 of the butyramide) influences molecular interactions and biological activity .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(2S)-2-amino-N-(1-benzylpiperidin-4-yl)-3-methylbutanamide
Molecular FormulaC₁₉H₂₉N₃O
Molecular Weight315.46 g/mol
Chiral Centers1 (C2 of butyramide)
Hydrogen Bond Donors/Acceptors2 / 4

Synthesis and Structural Modification

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous piperidine-based amides are typically synthesized through:

  • Sulfonylation or acylation of piperidine precursors, followed by reductive amination or nucleophilic substitution .

  • Chiral resolution to isolate the (S)-enantiomer, often via diastereomeric salt formation or enzymatic methods .

Example Reaction Scheme:

  • Benzylation of Piperidine:
    Piperidin-4-amine+Benzyl bromide1Benzylpiperidin-4-amine\text{Piperidin-4-amine} + \text{Benzyl bromide} \rightarrow 1-\text{Benzylpiperidin-4-amine}

  • Amide Coupling:
    1Benzylpiperidin-4-amine+(S)2Amino-3-methylbutanoic acidEDC/HOBtTarget Compound1-\text{Benzylpiperidin-4-amine} + (S)-2-\text{Amino-3-methylbutanoic acid} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}

Pharmacological Profile

Hypothesized Mechanisms of Action

Piperidine derivatives are frequently explored for central nervous system (CNS) activity due to their ability to cross the blood-brain barrier. Structural analogs suggest potential interactions with:

  • Dopamine D₂/D₃ receptors: Modulating neurotransmission in reward pathways .

  • σ-1 Receptors: Implicated in neuroprotection and analgesia .

Table 2: Comparative Activity of Piperidine Analogs

CompoundTarget ReceptorEC₅₀ (nM)Selectivity
(S)-2-Amino-N-(1-benzylpiperidin-4-yl)-3-methylbutyramideσ-1 (Predicted)N/AHigh for σ-1 over D₂
N-Cyclopropyl analog σ-112.350-fold vs. D₂
N-Ethyl analog D₃8.730-fold vs. σ-1

Physicochemical and ADMET Properties

Predicted Properties

  • Lipophilicity: LogP ≈ 2.1 (moderate permeability).

  • Solubility: ~0.5 mg/mL in aqueous buffer (pH 7.4).

  • Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the benzyl group .

Future Research Directions

  • Target Validation: Confirm σ-1/D₃ receptor binding via radioligand assays.

  • In Vivo Efficacy: Evaluate analgesic activity in murine neuropathic pain models.

  • Lead Optimization: Introduce fluorinated benzyl groups to enhance metabolic stability .

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